molecular formula C8H20Cl2N2O2 B2624008 2-Amino-5-(dimethylamino)-2-methylpentanoic acid dihydrochloride CAS No. 64817-89-6

2-Amino-5-(dimethylamino)-2-methylpentanoic acid dihydrochloride

Cat. No.: B2624008
CAS No.: 64817-89-6
M. Wt: 247.16
InChI Key: DFRPULFQVCJSRV-UHFFFAOYSA-N
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Description

2-Amino-5-(dimethylamino)-2-methylpentanoic acid dihydrochloride is a synthetic organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes both amino and dimethylamino functional groups, making it a versatile molecule in chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(dimethylamino)-2-methylpentanoic acid dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpentanoic acid and dimethylamine.

    Amidation Reaction: The 2-methylpentanoic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

    Amine Addition: The acid chloride is then reacted with dimethylamine in the presence of a base such as triethylamine (Et₃N) to form the amide intermediate.

    Reduction: The amide intermediate is reduced using a reducing agent like lithium aluminum hydride (LiAlH₄) to yield the desired amine.

    Hydrochloride Formation: Finally, the free base is converted to its dihydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(dimethylamino)-2-methylpentanoic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride (NaBH₄) or catalytic hydrogenation to yield reduced amine derivatives.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, H₂O₂ in the presence of catalysts.

    Reduction: NaBH₄ in methanol or ethanol, catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Alkyl halides or acyl chlorides in the presence of bases like NaOH or K₂CO₃.

Major Products

    Oxidation: Hydroxylated derivatives or oxides.

    Reduction: Reduced amine derivatives.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

2-Amino-5-(dimethylamino)-2-methylpentanoic acid dihydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in enzymatic studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-5-(dimethylamino)-2-methylpentanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and dimethylamino groups allow it to form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-(methylamino)-2-methylpentanoic acid: Lacks the dimethylamino group, resulting in different chemical and biological properties.

    2-Amino-5-(ethylamino)-2-methylpentanoic acid: Contains an ethylamino group instead of a dimethylamino group, affecting its reactivity and applications.

Uniqueness

2-Amino-5-(dimethylamino)-2-methylpentanoic acid dihydrochloride is unique due to its specific combination of amino and dimethylamino groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-amino-5-(dimethylamino)-2-methylpentanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2.2ClH/c1-8(9,7(11)12)5-4-6-10(2)3;;/h4-6,9H2,1-3H3,(H,11,12);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFRPULFQVCJSRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCN(C)C)(C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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